molecular formula C8H3BrINO2 B1530006 4-Bromo-2-cyano-5-iodobenzoic acid CAS No. 1805594-27-7

4-Bromo-2-cyano-5-iodobenzoic acid

Cat. No.: B1530006
CAS No.: 1805594-27-7
M. Wt: 351.92 g/mol
InChI Key: BBNZJFXNYZMEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-5-iodobenzoic acid (CAS 1805594-27-7) is a high-value, multifunctional aromatic building block specifically designed for advanced organic synthesis and pharmaceutical research. Its structure features three distinct and highly reactive sites: a carboxylic acid, a cyano group, and two different halogen atoms (bromine and iodine). This unique arrangement makes it an exceptionally versatile intermediate for constructing complex molecules. The presence of both bromine and iodine is particularly valuable, as the carbon-iodine bond is generally more reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for selective functionalization at that position before the carbon-bromine bond is modified . The powerful electron-withdrawing nature of the cyano group significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid, while also serving as a synthetic handle that can be converted into other functional groups like amines or amides . As a result, this compound is a key precursor in medicinal chemistry for the development of active pharmaceutical ingredients, including kinase inhibitors and antiviral agents, and in materials science for the synthesis of organic semiconductors and metal-organic frameworks (MOFs) . The compound is typically synthesized through a multi-step sequence starting from substituted aminobenzoic acids, involving key transformations such as diazotization-iodination to install the iodine atom, followed by cyanation to introduce the nitrile group . It is characterized by techniques including 1H/13C NMR, IR spectroscopy, and mass spectrometry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyano-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNZJFXNYZMEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Cyano 5 Iodobenzoic Acid

Retrosynthetic Strategies and Potential Disconnection Approaches

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.indeanfrancispress.com For 4-bromo-2-cyano-5-iodobenzoic acid, the primary disconnections involve the three functional groups attached to the benzoic acid core: the cyano, bromo, and iodo groups.

A logical retrosynthetic approach would prioritize the disconnection of the cyano group first, as methods for its introduction are well-established and can be sensitive to the reaction conditions required for other transformations. This leads to a key precursor: a di-halogenated benzoic acid.

The primary retrosynthetic disconnections are:

C-CN Bond Disconnection: The cyano group can be introduced via a nucleophilic substitution or a transition-metal-catalyzed reaction, typically replacing a halogen or another suitable leaving group. This points to 4-bromo-2,5-diiodobenzoic acid or a similar di-halogenated precursor. A patent for a structurally similar compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, follows this logic, where the cyano group replaces an iodine atom in the final step. google.com

C-I and C-Br Bond Disconnections: The introduction of halogens onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution or via Sandmeyer-type reactions from an amino precursor. The directing effects of the substituents on the ring (the carboxyl group and other halogens) are critical in determining the order of these steps.

A plausible synthetic pathway derived from this analysis starts with a simpler substituted benzoic acid and sequentially introduces the required functional groups. A common strategy involves starting with an aminobenzoic acid derivative, which allows for the introduction of iodine via a diazo-iodination reaction, a reliable method for placing iodine at a specific position.

Synthesis of Halogenated Benzoic Acid Precursors

The creation of the core halogenated benzoic acid structure is a critical phase in the synthesis. This involves the selective introduction of bromine and iodine onto the benzoic acid backbone.

Regioselective Bromination and Iodination Protocols

The regioselective halogenation of aromatic rings is governed by the electronic and steric effects of the substituents already present. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, direct halogenation of benzoic acid can be challenging and may lead to mixtures of products. nih.gov

For polysubstituted systems, a more controlled approach is often necessary. For instance, palladium-catalyzed methods have been developed for the meta-C–H bromination of benzoic acid derivatives, overcoming the typical ortho/para selectivity seen in classical electrophilic bromination. nih.gov Direct iodination can also lack regioselectivity, often yielding mixtures of isomers. thieme-connect.de Therefore, for a complex molecule like this compound, direct halogenation is often not the preferred route. A more robust strategy involves building the substitution pattern using more reliable reactions, such as the Sandmeyer reaction.

Diazo-Iodination Pathways (e.g., Sandmeyer-type Reactions)

The Sandmeyer reaction and related diazo-iodination pathways are powerful tools for the regioselective introduction of iodine onto an aromatic ring. acs.org This method begins with the diazotization of an aromatic amine (aniline derivative) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. thieme-connect.denih.gov This diazonium group is an excellent leaving group and can be subsequently displaced by an iodide ion, typically from potassium iodide. thieme-connect.de

A practical synthesis for a key precursor, 2-bromo-5-iodobenzoic acid, starts from 2-amino-5-bromobenzoic acid. chemicalbook.com The amino group is converted to a diazonium salt and then replaced by iodine. This strategy offers high yields and excellent regiochemical control, making it superior to direct iodination. chemicalbook.com Metal-free variations of this transformation have also been developed, offering alternatives to the classic copper-catalyzed Sandmeyer reaction. nih.govorganic-chemistry.org

StepReagentsTemperatureTypical YieldReference
Diazotization NaNO₂, HCl or H₂SO₄0–5 °C thieme-connect.de
Iodination KI0–90 °C70–87% chemicalbook.com

Introduction of the Cyano Group

The final key transformation is the installation of the cyano group to yield the target molecule. This is typically achieved by replacing a halogen atom on the precursor with a cyanide nucleophile.

Nucleophilic Aromatic Substitution with Cyanide Reagents

Nucleophilic aromatic substitution (SNAr) can be used to introduce a cyano group, but it generally requires a highly electron-deficient aromatic ring to proceed efficiently. The reaction involves the attack of a nucleophile (cyanide) on the ring, followed by the departure of a leaving group (a halide). For this reaction to be effective, the ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

Recent advancements have expanded the scope of SNAr for cyanation. For example, photoredox catalysis can enable the cyanation of electron-rich arenes via a cation-radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism. researchgate.netmorressier.comnsf.govacs.org This method can utilize inexpensive cyanide sources like acetone (B3395972) cyanohydrin under mild, transition-metal-free conditions. morressier.comnsf.govacs.org

Transition-Metal Catalyzed Cyanation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cyanation is a more general and widely employed method for synthesizing aryl nitriles from aryl halides. rsc.org This cross-coupling reaction offers milder conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov

The reaction typically involves an aryl halide (or triflate), a palladium catalyst, a suitable ligand, and a cyanide source. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being common due to its lower toxicity and ability to mitigate catalyst poisoning. nih.govarkat-usa.org Other sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are also used as non-toxic alternatives. nih.gov

The choice of ligand is crucial for the success of the reaction. Buchwald's biaryl phosphine (B1218219) ligands, for example, have been shown to be effective in the palladium-catalyzed cyanation of both electron-rich and electron-poor aryl chlorides and bromides, leading to excellent yields. arkat-usa.org The reaction conditions, including the solvent, temperature, and base, are optimized to ensure efficient catalytic turnover and high product yield. rsc.orgacs.org

Catalyst/Ligand SystemCyanide SourceSubstrate ScopeKey FeaturesReference(s)
Pd(OAc)₂ / Buchwald's LigandZn(CN)₂Aryl chlorides and bromidesEffective for both electron-donating and withdrawing groups. arkat-usa.org
Pd₂ (dba)₃ / LigandK₄[Fe(CN)₆](Hetero)aryl chlorides and bromidesNon-toxic cyanide source, applicable to aryl chlorides at low catalyst loading. nih.gov
Pd Precatalyst / LigandKCN(Hetero)aryl halides and triflatesMild, low-temperature (rt to 40 °C) conditions. acs.org
Palladium CatalystN–CN reagentAryl bromides, iodides, triflatesReductant-free approach with wide functional group tolerance. rsc.org

Optimization of Synthetic Pathways

Reaction Condition Screening (Temperature, Solvent, Time)

The screening of reaction conditions is a critical phase in developing an efficient synthesis. Temperature, solvent, and reaction time are interconnected variables that significantly influence reaction kinetics, selectivity, and yield.

For the initial Sandmeyer-type reaction, which typically involves the diazotization of an amino group followed by treatment with an iodide source, temperature control is paramount. Diazonium salts are notoriously unstable at elevated temperatures, often leading to decomposition and the formation of unwanted byproducts. Therefore, these reactions are generally conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium intermediate. The reaction time for this step can range from 1 to 5 hours, depending on the specific substrate and reaction scale.

The subsequent palladium-catalyzed cyanation step, where a halogen is replaced by a cyanide group, is highly dependent on the choice of solvent and temperature. A variety of solvents can be employed, with polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being common choices. The reaction temperature for the cyanation can vary significantly, from room temperature to elevated temperatures of up to 150 °C, depending on the reactivity of the aryl halide and the chosen catalytic system. nih.gov Shorter reaction times are generally favored to minimize the potential for side reactions and decomposition of the product. Optimization studies often involve screening a range of temperatures and reaction times to find the optimal balance between reaction rate and product purity.

A study on the synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, provides insight into plausible conditions. The initial diazotization and iodination were carried out at 0-5 °C for 1-5 hours. The subsequent cyanation was performed in an organic solvent like N-methylpyrrolidone or N,N-dimethylformamide at a temperature ranging from 60-120 °C for 2-10 hours. google.com

Table 1: Hypothetical Reaction Condition Screening for the Cyanation of a Dihalogenated Benzoic Acid Intermediate

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1DMF80127590
2DMF10088588
3DMF12049085
4NMP80127892
5NMP10088890
6NMP12049287
7Dioxane/Water100128295
8t-BuOH/Water80188596

This table presents hypothetical data based on literature for analogous reactions to illustrate the screening process. Actual results for this compound would require experimental verification.

Catalyst and Ligand System Evaluation

The success of the palladium-catalyzed cyanation step is heavily reliant on the choice of the catalyst and the associated ligand. Palladium complexes are the most common catalysts for this transformation, with various palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being frequently used. nih.gov

The ligand plays a crucial role in stabilizing the palladium center, facilitating the catalytic cycle, and influencing the reaction's efficiency and selectivity. A wide array of phosphine-based ligands have been developed for palladium-catalyzed cross-coupling reactions. For cyanation reactions, ligands such as XPhos, t-BuXPhos, and tri-tert-butylphosphine (B79228) have shown considerable success. nih.gov The choice of ligand can significantly impact the reaction rate, with more electron-rich and bulky ligands often leading to higher catalytic activity. In some cases, ligand-free systems have also been reported to be effective, particularly with highly reactive aryl iodides. organic-chemistry.org

The evaluation of different catalyst and ligand combinations is a key aspect of optimizing the synthesis. This typically involves screening a library of ligands with a chosen palladium precursor to identify the system that provides the highest yield and purity of the desired product under the mildest possible conditions. The catalyst loading is another important parameter to optimize, with lower loadings being desirable for economic and environmental reasons.

Table 2: Hypothetical Catalyst and Ligand System Evaluation for the Cyanation of a Dihalogenated Benzoic Acid Intermediate

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)Dioxane/H₂O10090
2Pd(OAc)₂ (2)SPhos (4)Dioxane/H₂O10085
3Pd₂(dba)₃ (1)t-BuXPhos (3)THF/H₂O8092
4Pd(OAc)₂ (1)cataCXium A (2)Toluene11088
5Pd(OAc)₂ (2)NoneDMF12075

This table presents hypothetical data based on literature for analogous reactions to illustrate the evaluation process. Actual results for this compound would require experimental verification.

Process Efficiency, Yield Enhancement, and Purity Control

Process Efficiency and Yield Enhancement:

Several strategies can be employed to enhance process efficiency and yield. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce reaction time, solvent usage, and waste generation. For the synthesis of this compound, a one-pot Sandmeyer-cyanation sequence could potentially be developed.

The choice of reagents can also impact yield. For instance, using a stable and less toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can be advantageous over more toxic alternatives like sodium or potassium cyanide. nih.gov The stoichiometry of the reagents must also be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Purity Control:

Achieving high purity is essential, particularly if the target compound is intended for use in sensitive applications. Purification of the final product and intermediates is a critical step. Common purification techniques for carboxylic acids include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial for effective purification. Solvents in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature are ideal. For benzoic acid derivatives, solvents such as ethanol (B145695), acetic acid, or mixtures of water and organic solvents are often used.

Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification through acid-base extraction. The impure acid can be dissolved in an organic solvent and extracted into an aqueous base. The aqueous layer, containing the salt of the carboxylic acid, can then be washed with fresh organic solvent to remove neutral and basic impurities. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Chromatography: For challenging separations, column chromatography using silica (B1680970) gel or other stationary phases can be employed.

The synthesis of a related compound, 5-bromo-2-iodobenzoic acid, from 2-amino-5-bromobenzoic acid resulted in a crude product that was recrystallized from 50% ethanol to yield a pale yellow solid with a reported yield of 87%. chemicalbook.com This highlights the importance of the final purification step in obtaining a high-purity product.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Cyano 5 Iodobenzoic Acid

Substitution Reactions at Aromatic Halogen and Cyano Centers

The reactivity of 4-bromo-2-cyano-5-iodobenzoic acid in substitution reactions is dominated by the strong electron-withdrawing nature of the cyano and carboxylic acid groups. These groups render the aromatic ring electron-deficient, which profoundly influences its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic systems. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and acyl groups, activates the ring toward attack by nucleophiles. wikipedia.org These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com For the substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to enable stabilization of the negative charge. libretexts.org

In this compound, the cyano group at C-2 and the carboxylic acid group at C-1 strongly activate the ring for nucleophilic attack. The iodide at C-5 is para to the cyano group, making this position highly susceptible to substitution. The bromide at C-4 is meta to the cyano group and thus less activated.

The relative reactivity of leaving groups in SNAr reactions can be complex. While in SN1 and SN2 reactions the leaving group ability follows I > Br > Cl > F, in SNAr the trend can be reversed (F > Cl > Br > I). This is because the first step, the nucleophilic attack, is often the slow, rate-determining step. youtube.com A more electronegative halogen creates a more polarized carbon-halogen bond, favoring the initial attack. However, the stability of the leaving group also plays a role in the second step, the elimination. In many cases involving activated azines, cyanide itself can be displaced by nucleophiles, acting as a highly active leaving group, sometimes preferentially to halogens. nih.gov

For this compound, a nucleophilic attack is most probable at the C-5 position, leading to the displacement of the iodide.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on this compound

FactorInfluence on ReactivityMost Likely Site of Attack
Electronic Activation The -CN and -COOH groups are strong electron-withdrawing groups (EWGs), making the aromatic ring electrophilic and activating it for nucleophilic attack. wikipedia.orglibretexts.orgC-5 (para to -CN), C-3 (ortho to -CN)
Leaving Group Position Stabilization of the Meisenheimer intermediate is most effective when the EWG is ortho or para to the leaving group. libretexts.orgC-5 (Iodide) is para to the -CN group. C-3 has no leaving group.
Leaving Group Ability The relative leaving group ability is a balance between C-X bond polarization and anion stability. Iodide is a good leaving group due to the relatively weak C-I bond and the stability of the I⁻ anion. wikipedia.orgC-5 (Iodide) is generally a better leaving group than C-4 (Bromide).
Potential Cyanide Displacement In some activated systems, the -CN group can act as a leaving group. nih.govC-2 (Cyano) is a potential, though likely less favored, site.

Electrophilic Aromatic Substitution Limitations and Potentialities

Electrophilic aromatic substitution (EAS) reactions are characteristic of electron-rich aromatic compounds. The rate of EAS is significantly reduced by the presence of electron-withdrawing, deactivating groups. masterorganicchemistry.comcsbsju.edu Substituents like -COOH, -CN, and halogens strongly deactivate the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comoneonta.edu

The aromatic ring of this compound is exceptionally deactivated due to the cumulative effect of four electron-withdrawing substituents. Consequently, it is highly resistant to electrophilic aromatic substitution, and forcing conditions would be required for any reaction to occur, likely leading to decomposition.

Furthermore, the directing effects of the existing substituents are antagonistic. The carboxylic acid and cyano groups are meta-directing, while the bromo and iodo groups are ortho, para-directing. oneonta.edumsu.edu The only unsubstituted positions are C-3 and C-6.

Position C-3: is ortho to the cyano group, meta to the carboxylic acid and iodo groups, and ortho to the bromo group.

Position C-6: is ortho to the carboxylic acid group, meta to the cyano and iodo groups, and para to the bromo group.

This conflict in directing effects means that even if a reaction could be forced, it would likely result in a mixture of products with poor regioselectivity. msu.edu

Cross-Coupling Reaction Pathways

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differing reactivity of the carbon-halogen bonds allows for highly selective, sequential functionalization. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C–I > C–OTf > C–Br >> C–Cl. wikipedia.org

Suzuki-Miyaura Coupling Transformations

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is one of the most versatile methods for creating biaryl structures. masterorganicchemistry.comrsc.org The chemoselectivity of this reaction on polyhalogenated arenes is well-established. Due to the greater reactivity of the C-I bond compared to the C-Br bond, selective Suzuki-Miyaura coupling can be readily achieved at the C-5 position of this compound under mild conditions, leaving the C-4 bromine atom available for subsequent transformations.

Studies on similar dihaloarenes, such as 1-bromo-4-iodobenzene, demonstrate that mono-coupling occurs preferentially at the iodo-substituted position. researchgate.net By carefully controlling the stoichiometry of the boronic acid (typically ~1.0 equivalent), catalyst, and reaction conditions, high yields of the mono-arylated product can be obtained.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling of Aryl Bromo-Iodides (Model Reaction)

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product (Yield %)
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2M aq.)Dioxane8054-Bromo-4'-phenylbiphenyl (selectivity dependent on conditions) researchgate.net
6-Bromo-3-iodo-1H-indazole(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O80166-Bromo-3-(4-methoxyphenyl)-1H-indazole (85%) nih.gov
5-Bromo-2-iodopyridine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80185-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine (92%)

This table presents data for structurally related compounds to illustrate the principles of selective Suzuki-Miyaura coupling.

Sonogashira Coupling Applications and Scope

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits high chemoselectivity based on the reactivity of the carbon-halogen bond. wikipedia.orgyoutube.com The reaction of this compound with a terminal alkyne would proceed selectively at the C-I bond under standard Sonogashira conditions. This allows for the introduction of an alkynyl moiety at the C-5 position while preserving the bromine at C-4. This selectivity has been demonstrated on various bromo-iodo aromatic and heteroaromatic systems. libretexts.org

Table 3: Representative Conditions for Selective Sonogashira Coupling of Aryl Bromo-Iodides (Model Reaction)

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Product (Yield %)
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF251-Bromo-4-(phenylethynyl)benzene (96%)
2-Bromo-4-iodo-quinolinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NDMF802-Bromo-4-(phenylethynyl)quinoline (89%) libretexts.org
1-Bromo-3-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NToluene60(3-Bromophenylethynyl)trimethylsilane (94%)

This table presents data for structurally related compounds to illustrate the principles of selective Sonogashira coupling.

Other Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound extends to other important metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. nih.govnih.gov Selective amination at the C-I position of bromo-iodo arenes can be achieved with high efficiency using various amine coupling partners, including primary and secondary amines, and even ammonia (B1221849) surrogates or aqueous ammonia. nih.govsemanticscholar.org The choice of ligand is crucial for achieving high selectivity and yield. nih.gov

Ullmann Condensation: The classical Ullmann reaction, which uses stoichiometric copper, has been largely supplanted by more versatile copper-catalyzed protocols for forming C-O, C-N, and C-S bonds. acs.org These reactions often require ligands such as diamines or amino acids to facilitate the coupling. acs.org While generally requiring harsher conditions than palladium-catalyzed reactions, copper-catalyzed couplings can also exhibit selectivity for the more reactive C-I bond over the C-Br bond. acs.org

Heck Coupling: The Heck reaction couples aryl halides with alkenes. Like other palladium-catalyzed reactions, it proceeds via oxidative addition and is selective for the C-I bond over the C-Br bond, allowing for the introduction of a vinyl group at the C-5 position of the target molecule.

Table 4: Overview of Other Selective Coupling Reactions

ReactionCoupling PartnerCatalyst SystemGeneral Outcome for this compound
Buchwald-Hartwig Amination Primary/Secondary Amines (R₂NH)Pd catalyst + Ligand (e.g., KPhos, XPhos) + BaseSelective amination at C-5 to yield 4-bromo-2-cyano-5-(dialkylamino)benzoic acid. nih.govsemanticscholar.org
Ullmann Condensation Alcohols (ROH), Phenols (ArOH)CuI + Ligand (e.g., L-proline, ethylene (B1197577) glycol) + BaseSelective ether formation at C-5 to yield 4-bromo-5-alkoxy(or aryloxy)-2-cyanobenzoic acid. acs.org
Heck Coupling Alkenes (e.g., Styrene, Acrylates)Pd catalyst + BaseSelective vinylation at C-5 to yield 4-bromo-2-cyano-5-vinylbenzoic acid derivatives.
Cyano-dehalogenation Cyanide source (e.g., CuCN, Zn(CN)₂)Pd or Cu catalystWhile the target molecule already has a cyano group, this reaction could, in principle, replace the bromine at C-4 under more forcing conditions after the iodine at C-5 has reacted.

Decarboxylation Reactions and Associated Mechanistic Insights

The decarboxylation of aromatic carboxylic acids typically requires high temperatures and often proceeds with difficulty, unless facilitated by specific functional groups or catalysts. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable. For this compound, no studies on its decarboxylation have been reported. Mechanistic insights into such a reaction would be of significant interest, particularly concerning the electronic effects of the bromo, iodo, and cyano substituents on the stability of any potential intermediates. The general mechanism for the decarboxylation of a beta-keto acid involves a cyclic transition state, a structural motif not present in this compound.

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is expected to undergo typical reactions such as esterification and amide formation. These transformations are fundamental in organic synthesis for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst would be expected to yield the corresponding ester. For instance, the synthesis of the methyl ester of the related compound, 4-bromo-2-cyano-5-fluorobenzoic acid, has been reported, proceeding from an amino precursor. google.com This suggests that the carboxylic acid group in a similar environment is amenable to esterification.

Amide Formation: Similarly, the conversion of the carboxylic acid to an amide can be achieved by reaction with an amine, often activated by a coupling agent. This reaction is a cornerstone of medicinal chemistry and materials science. While general methods for amide synthesis are well-established, specific examples employing this compound are not described in the current body of scientific literature.

The reactivity of the carboxylic acid could be influenced by the steric hindrance imposed by the adjacent cyano group and the electronic effects of the halogen substituents. A comprehensive study would be required to determine the optimal conditions for these transformations and to evaluate the impact of the substituents on reaction rates and yields.

Below is a table summarizing the expected reactivity at the carboxylic acid moiety.

Reaction TypeReactantsExpected Product
EsterificationAlcohol (e.g., Methanol), Acid CatalystMethyl 4-bromo-2-cyano-5-iodobenzoate
Amide FormationAmine (e.g., Ammonia), Coupling Agent4-Bromo-2-cyano-5-iodobenzamide

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Cyano 5 Iodobenzoic Acid

X-ray Diffraction Analysis

Without access to primary or validated secondary data for 4-bromo-2-cyano-5-iodobenzoic acid, any attempt to populate these sections would rely on speculation or data from analogous but distinct molecules, which would violate the strict requirement to focus solely on the specified compound. Further investigation into proprietary databases or direct acquisition of the aforementioned patent may be required to obtain the necessary information for a detailed spectroscopic and structural characterization.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are fundamental for assessing the purity of a chemical compound and for the development of robust analytical methods for quality control.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization of the carboxylic acid group to increase volatility (e.g., through esterification). GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.

The development of such chromatographic methods would involve optimizing various parameters to achieve good resolution, peak shape, and sensitivity for the parent compound and any potential process-related impurities or degradation products.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50 v/v)

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Cyano 5 Iodobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are no published studies applying quantum chemical calculations to 4-Bromo-2-cyano-5-iodobenzoic acid.

Geometry Optimization and Conformational Analysis

No literature exists detailing the geometry optimization or conformational analysis of this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

There are no available data or discussions on the electronic structure, including HOMO-LUMO energies or charge distribution, for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

No theoretical vibrational frequencies have been calculated or correlated with experimental spectroscopic data for this molecule in published research.

Intermolecular Interactions and Supramolecular Assembly

There is no research on the intermolecular interactions and supramolecular chemistry of this compound.

Hirshfeld Surface Analysis and Fingerprint Plots

No Hirshfeld surface analysis or associated fingerprint plots for this compound are available in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

There are no published studies that include the mapping or analysis of the molecular electrostatic potential for this compound.

Analysis of Hydrogen Bonding and Halogen Bonding Interactions

The intermolecular interactions of this compound are of significant interest in computational and theoretical chemistry due to the presence of multiple functional groups capable of forming both hydrogen and halogen bonds. These non-covalent interactions are crucial in determining the supramolecular architecture in the solid state and its behavior in solution.

Hydrogen Bonding:

The primary hydrogen bond donor in this compound is the carboxylic acid group (-COOH). The hydroxyl proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust dimeric structures, a common motif in carboxylic acids. Computational studies on substituted benzoic acids have shown that electron-withdrawing or -donating groups on the phenyl ring can influence the strength of these hydrogen bonds. In the case of this compound, the cumulative electron-withdrawing effect of the bromo, cyano, and iodo substituents is expected to increase the acidity of the carboxylic proton, thereby strengthening its hydrogen bond donating capability.

Theoretical investigations on 4-substituted benzoic acid dimers have revealed that the stability of the hydrogen-bonded dimers is correlated with the electronic nature of the substituent. Generally, electron-releasing groups tend to form more stable hydrogen bonds. While the substituents on this compound are electron-withdrawing, the specific interplay of their inductive and resonance effects would require detailed quantum chemical calculations, such as Density Functional Theory (DFT), to precisely quantify the hydrogen bond energies and geometries.

Halogen Bonding:

The presence of both bromine and iodine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The strength of a halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. wiley-vch.de

In this compound, both the iodine and bromine atoms can act as halogen bond donors. The electrophilic character of these halogen atoms is enhanced by the electron-withdrawing cyano group and the aromatic ring. The iodine atom, being more polarizable and less electronegative than bromine, is expected to form stronger halogen bonds.

The cyano group (-C≡N) is a potential halogen bond acceptor, with the lone pair of electrons on the nitrogen atom interacting with the electrophilic region (the σ-hole) of a halogen atom on a neighboring molecule. wiley-vch.deresearchgate.net This can lead to the formation of C−I···N or C−Br···N halogen bonds. researchgate.net Computational studies on similar systems have characterized the nature of these interactions, with complexation enthalpies for C-I···N bonds being significantly higher than for C-Br···N bonds. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

The computational elucidation of reaction mechanisms and the characterization of transition states provide fundamental insights into the reactivity of a molecule. For this compound, with its multiple reactive sites, computational chemistry offers a powerful tool to explore potential reaction pathways.

Theoretical Framework: Transition State Theory

The primary theoretical framework for understanding reaction rates is Transition State Theory (TST) . johnhogan.infowikipedia.org TST postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the activated complex or transition state . libretexts.orgpressbooks.publibretexts.org This transition state represents a saddle point on the potential energy surface, being a maximum along the reaction coordinate and a minimum in all other degrees of freedom. johnhogan.info

The rate of a reaction is determined by the concentration of the activated complex and the frequency with which it converts to products. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter in the Arrhenius equation which describes the temperature dependence of reaction rates. libretexts.org

Application to this compound

Computational methods, particularly DFT, are extensively used to model reaction mechanisms and locate transition states. For a hypothetical reaction involving this compound, the process would involve:

Mapping the Potential Energy Surface: Identifying the reactants, products, and any intermediates.

Locating the Transition State: Using algorithms to find the saddle point on the potential energy surface connecting reactants and products (or intermediates). This involves optimizing the geometry to a state with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energies: Determining the energy difference between the transition state and the reactants to predict the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the located transition state correctly connects the desired reactants and products.

For this compound, several reaction types could be computationally investigated. For example, nucleophilic substitution at the carbon atoms attached to the halogens, reactions involving the cyano group, or decarboxylation reactions. DFT studies on related molecules, such as N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, have demonstrated the utility of computational descriptors like HOMO-LUMO gaps, global reactivity indices, and condensed Fukui functions in predicting reactive sites and potential reaction pathways. nih.gov

For instance, in a nucleophilic aromatic substitution reaction, computational studies could compare the activation barriers for the displacement of the bromo versus the iodo substituent, providing insights into the regioselectivity of the reaction. Similarly, the mechanism of hydrolysis of the cyano group to an amide or carboxylic acid could be elucidated by modeling the transition states of the intermediate steps.

Derivatives and Analogues of 4 Bromo 2 Cyano 5 Iodobenzoic Acid: Synthetic and Reactive Scope

Synthesis and Transformations of Ester and Amide Derivatives

The synthesis of 4-bromo-2-cyano-5-iodobenzoic acid and its subsequent conversion to ester and amide derivatives are foundational for exploring its broader chemical utility.

Synthesis of the Parent Acid and its Derivatives

A general and plausible synthetic route to this compound begins with a precursor such as an amino-bromobenzoic acid. A common strategy involves a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt using nitrous acid at low temperatures. Subsequent treatment with an iodide source, like potassium iodide, introduces the iodine substituent onto the aromatic ring. The cyano group can be installed via a cyanation reaction, often mediated by a transition metal catalyst, targeting the more reactive iodo-position. google.com A patent for a structurally similar compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, details a two-step process starting from a methyl 2-amino-4-bromo-5-fluorobenzoate precursor, which is first iodinated and then subjected to cyanation using cuprous cyanide or zinc cyanide. google.com

Once the parent carboxylic acid is obtained, standard organic transformations can be employed to generate its ester and amide derivatives. Esterification can be achieved through Fischer esterification with an alcohol under acidic catalysis, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Similarly, amidation can be performed by activating the carboxylic acid (e.g., as an acyl chloride or with coupling agents like DCC or EDC) and then reacting it with a primary or secondary amine.

Transformations of Ester and Amide Derivatives

The ester and amide derivatives of this compound are themselves valuable intermediates for further functionalization. The cyano group can undergo hydrolysis to a carboxylic acid or be reduced to an aminomethyl group. The ester functionality can be hydrolyzed back to the carboxylic acid or be subject to transesterification. The amide bond is generally more robust but can be hydrolyzed under forcing conditions.

Reaction Reagents and Conditions Product Type Plausible Outcome
EsterificationR-OH, H⁺ (cat.)EsterFormation of the corresponding alkyl or aryl ester.
Amidation1. SOCl₂ or (COCl)₂ 2. R¹R²NHAmideFormation of the corresponding primary, secondary, or tertiary amide.
Cyano Group HydrolysisH₃O⁺, heatCarboxylic AcidConversion of the cyano group to a carboxylic acid.
Cyano Group ReductionH₂, Raney Ni or LiAlH₄AmineReduction of the cyano group to a primary amine.

Exploration of Organometallic Derivatives for Catalytic Applications

The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of this compound makes it an excellent candidate for the formation of organometallic derivatives, particularly through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective transformations. nih.gov The carbon-iodine bond is more susceptible to oxidative addition by a low-valent palladium complex, enabling selective functionalization at this position while leaving the carbon-bromine bond intact for subsequent reactions. This stepwise reactivity is a powerful tool in the synthesis of complex, unsymmetrically substituted aromatic compounds. nih.gov

Organopalladium intermediates, formed in situ, can participate in a variety of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. While specific catalytic applications of organometallic derivatives of this compound are not extensively documented, the principles of organopalladium chemistry suggest significant potential. nih.govscripps.edu

Cross-Coupling Reaction Coupling Partner Catalyst System (Typical) Potential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseAryl-substituted derivative
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseAlkenyl-substituted derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAlkynyl-substituted derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, baseAmino-substituted derivative

Development of Hypervalent Iodine Derivatives

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in organic synthesis, acting as powerful oxidants and facilitating a wide range of transformations. semanticscholar.orgwikipedia.orgpressbooks.pub 2-Iodobenzoic acids are common precursors for the synthesis of important hypervalent iodine(V) reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). wikipedia.orgfrontiersin.org

Given this precedent, this compound is a prime candidate for conversion into novel hypervalent iodine reagents. Oxidation of the iodine center, for instance with potassium bromate (B103136) or Oxone, could yield an IBX analogue. wikipedia.org Such a derivative would be expected to exhibit strong oxidizing properties, potentially with modified reactivity and solubility profiles due to the presence of the bromo and cyano substituents.

Furthermore, treatment with reagents like acetic anhydride (B1165640) could lead to the formation of a diacetoxyiodinane derivative, analogous to PIDA (phenyliodine diacetate), a λ³-iodane. scripps.edubeilstein-journals.org These derivatives could serve as mediators in various oxidative transformations, such as the α-functionalization of ketones or the oxidation of alcohols. semanticscholar.orgbeilstein-journals.org The synthesis of hypervalent iodine compounds from electron-deficient iodobenzoic acids has been shown to be feasible, suggesting that the electron-withdrawing nature of the substituents on the target molecule would not preclude its conversion. nih.gov

Hypervalent Iodine Reagent Type Precursor Typical Oxidant/Reagent Potential Application
Iodine(V) (IBX analogue)This compoundOxone or KBrO₃Oxidation of alcohols to aldehydes/ketones
Iodine(III) (PIDA analogue)This compoundPeracetic acid, then Ac₂OOxidative cyclizations, functional group transformations
Diaryliodonium SaltsThis compoundmCPBA, TfOH, areneArylation reactions

Structure-Reactivity Relationships and Substituent Effects in Aromatic Systems

The reactivity of this compound and its derivatives is dictated by the interplay of the electronic effects of its substituents. The carboxylic acid, cyano, and halogen groups are all electron-withdrawing, which has several important consequences. libretexts.org

Acidity: The presence of multiple electron-withdrawing groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. pressbooks.publibretexts.org These groups stabilize the resulting carboxylate anion through inductive effects, thereby facilitating proton dissociation. The pKa of this compound is expected to be significantly lower than that of benzoic acid (pKa ≈ 4.2).

Aromatic Ring Reactivity: The electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution, although the high degree of substitution already present limits the possibilities for such reactions.

Differential Halogen Reactivity: A key aspect of the molecule's reactivity is the difference between the iodine and bromine substituents. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov This allows for selective functionalization at the 5-position.

Substituent Position Inductive Effect Resonance Effect Overall Effect on Ring Impact on Reactivity
-COOH1Electron-withdrawingElectron-withdrawingDeactivatingIncreases acidity, directs electrophiles to meta positions (relative to itself).
-CN2Electron-withdrawingElectron-withdrawingStrongly DeactivatingIncreases acidity, enhances reactivity towards nucleophiles.
-Br4Electron-withdrawingWeakly deactivating (electron-donating by resonance)DeactivatingSite for cross-coupling (less reactive than C-I).
-I5Electron-withdrawingWeakly deactivating (electron-donating by resonance)DeactivatingPrimary site for cross-coupling and formation of hypervalent iodine compounds.

Research Applications and Emerging Directions for 4 Bromo 2 Cyano 5 Iodobenzoic Acid

Utility as a Synthon in Complex Organic Chemical Synthesis

4-Bromo-2-cyano-5-iodobenzoic acid is a highly functionalized aromatic compound that serves as a versatile synthon, or building block, in the intricate field of organic chemical synthesis. Its utility stems from the distinct reactivity of its three different substituents—bromo, iodo, and cyano—attached to the benzoic acid core. This unique arrangement allows for selective and sequential chemical transformations, providing a strategic advantage in the construction of complex molecules.

The presence of two different halogen atoms, bromine and iodine, is particularly noteworthy. The carbon-iodine bond is generally more reactive than the carbon-bromo bond in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This difference in reactivity enables chemists to selectively functionalize the iodine-bearing position first, while leaving the bromine atom intact for a subsequent coupling reaction. This orthogonal reactivity is a powerful tool for creating diverse and complex molecular architectures.

The cyano group adds another layer of synthetic utility. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This functional group transformation allows for the introduction of new functionalities and the extension of the molecular scaffold. Furthermore, the electron-withdrawing nature of the cyano group, along with the halogens, influences the electronic properties of the aromatic ring, affecting its reactivity in various chemical transformations.

The synthesis of this compound itself can be achieved through a multi-step process. A plausible route involves the diazotization of an amino-bromobenzoic acid derivative, followed by iodination to introduce the iodine substituent. Subsequent cyanation of the iodinated intermediate would yield the desired product. numberanalytics.com For example, a similar compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, is synthesized by first reacting 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite (B80452) and an iodide source to replace the amino group with iodine. google.com The resulting iodo-compound is then treated with a cyanide source to introduce the cyano group. google.com

Application as a Research Reagent in Biochemical Assays and Pathway Probing

While specific biochemical applications for this compound are not extensively documented, its structural motifs are found in compounds with known biological activity. Halogenated aromatic compounds, in general, play a significant role in medicinal chemistry and chemical biology. ncert.nic.in The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com

Structurally related compounds, such as 5-Bromo-2-iodobenzoic acid, are utilized as biochemical reagents in life science research. medchemexpress.com These types of molecules are employed in studies involving enzyme inhibition and receptor binding to help elucidate biological pathways. chemimpex.com The presence of halogen atoms can lead to specific interactions, such as halogen bonding, with protein residues, which can be a valuable tool in designing potent and selective inhibitors. acs.org

Given these precedents, this compound holds potential as a research reagent for probing biological systems. It could be used as a scaffold for the synthesis of new bioactive molecules or as a tool compound to study the function of specific enzymes or receptors. The diverse functional groups on the molecule provide multiple points for modification, allowing for the creation of a library of derivatives to test for biological activity. For instance, the carboxylic acid group can be converted to an amide to interact with different binding pockets, while the halogenated ring can be further functionalized to enhance target specificity. The investigation of its potential in biochemical assays represents a promising area for future research.

Role as an Intermediate in the Development of Specialty Chemicals and Materials

This compound is a valuable intermediate in the synthesis of a variety of specialty chemicals and advanced materials. Halogenated organic compounds are crucial in numerous industrial applications, including pharmaceuticals, agrochemicals, and dyes. rsc.orgnbinno.com The unique substitution pattern of this molecule makes it an attractive starting material for creating complex, high-value chemicals.

In the realm of materials science, halogenated aromatic compounds are explored for their potential in creating novel materials with unique electronic and physical properties. chemimpex.com For example, they can be used in the synthesis of organic semiconductors and polymers. The planar nature and the presence of electron-withdrawing and polarizable groups in this compound could contribute to desirable properties in such materials, such as enhanced charge transport or specific optical characteristics.

Furthermore, halogenated compounds are utilized as flame retardants. iloencyclopaedia.orgmdpi.com While a direct application of this specific benzoic acid derivative as a flame retardant is not established, its constituent elements are found in many flame-retardant formulations. The development of new, effective, and environmentally safer flame retardants is an ongoing area of research, and intermediates like this compound could potentially be used in the synthesis of next-generation flame-retardant materials.

The versatility of this compound also extends to the agrochemical industry, where halogenated compounds are widely used in pesticides and herbicides to enhance their bioactivity. numberanalytics.com The development of new and more selective agrochemicals is critical for sustainable agriculture, and this benzoic acid derivative could serve as a key building block in the discovery of novel active ingredients.

Future Research Trajectories and Methodological Innovations in Halogenated Aromatic Chemistry

The field of halogenated aromatic chemistry is continually evolving, with a strong focus on developing more efficient, selective, and sustainable synthetic methodologies. numberanalytics.com Future research involving this compound is likely to be influenced by these broader trends.

One significant area of innovation is the development of advanced catalytic systems. numberanalytics.com This includes the design of novel catalysts for cross-coupling reactions that can operate under milder conditions and with greater functional group tolerance. Such advancements would enhance the utility of synthons like this compound in complex molecule synthesis. Furthermore, the development of methods for the selective activation of C-H bonds adjacent to the existing functional groups could open up new avenues for the late-stage functionalization of this molecule and its derivatives.

The application of flow chemistry and microreactor technology to halogenation reactions is another promising direction. rsc.org These technologies can improve the safety and efficiency of handling hazardous reagents often used in halogenation processes and allow for precise control over reaction conditions, potentially leading to higher yields and purities. rsc.org

There is also a growing interest in biocatalysis and the use of enzymes for the transformation of halogenated compounds. tandfonline.com Microorganisms have evolved metabolic pathways to degrade halogenated aromatics, and the enzymes involved in these pathways could be harnessed for synthetic purposes. nih.gov For instance, enzymes could be used for selective dehalogenation or for the transformation of the carboxylic acid or cyano groups under mild, environmentally friendly conditions.

Finally, computational chemistry will continue to play a crucial role in predicting the reactivity of complex molecules like this compound and in designing new synthetic routes and functional materials. In silico modeling can help to understand the intricate electronic and steric effects of the various substituents, guiding experimental efforts towards the most promising applications.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-2-cyano-5-iodobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. For bromination, agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin are used under acidic conditions (e.g., H₂SO₄) to ensure regioselectivity at the para position . Iodination may require electrophilic substitution using iodine monochloride (ICl) or KI/oxidant systems. The cyano group is introduced via nucleophilic substitution (e.g., using CuCN) or through diazonium salt intermediates. Key factors include:
  • Catalysts : Fe or AlCl₃ for bromine activation .
  • Temperature : Controlled heating (50–80°C) to avoid side reactions.
  • Purification : Recrystallization or column chromatography to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation and purity:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., aromatic protons and cyano carbon at ~110 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (expected ~351.9 g/mol for C₈H₃BrINO₂) .
  • X-ray Crystallography : For definitive crystal structure analysis, especially to resolve halogen bonding interactions .
  • HPLC : Purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during halogenation of polyhalogenated benzoic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Directing Groups : The cyano group (-CN) is meta-directing, favoring iodination at the 5-position. Bromination at the 4-position may require blocking groups or sequential functionalization .
  • Reagent Choice : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states in electrophilic substitution .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., para-bromination), while higher temperatures may shift selectivity .

Q. What role do the cyano and iodo substituents play in cross-coupling reactions for pharmaceutical intermediate synthesis?

  • Methodological Answer :
  • Cyano Group : Acts as an electron-withdrawing group, enhancing reactivity in Ullmann or Suzuki-Miyaura couplings. It can also be hydrolyzed to carboxylic acids for further derivatization .
  • Iodo Substituent : Facilitates Pd-catalyzed couplings (e.g., with boronic acids) due to its favorable leaving-group ability compared to bromine .
    Example Protocol :
  • Suzuki Coupling : Use Pd(PPh₃)₄, arylboronic acid, and K₂CO₃ in DMF/H₂O (80°C, 12 h) to replace iodine with aryl groups .

Q. How can contradictions in reported yields from different bromination methods be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent Purity : Impurities in brominating agents (e.g., H₂SO₄ concentration affecting reactivity) .
  • Workup Procedures : Incomplete quenching or extraction steps reducing isolated yields .
    Mitigation Strategies :
  • Control Experiments : Replicate conditions with standardized reagents.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dihalogenated species) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.